tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Medicinal Chemistry Library Design Fsp³

tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1559170-27-2) is an N-Boc-protected bicyclic diamine building block featuring a 3-azabicyclo[4.1.0]heptane core with a primary amine at the 5-position. This scaffold belongs to a class of sp³-rich heterocycles valued in medicinal chemistry for providing three-dimensional conformational constraint, a feature strongly associated with improved drug-likeness and clinical success rates.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1559170-27-2
Cat. No. B2883636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS1559170-27-2
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2C(C1)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3
InChIKeyRGUXKOMAMWNWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1559170-27-2): A Conformationally Constrained Building Block for sp³-Enriched Library Design


tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1559170-27-2) is an N-Boc-protected bicyclic diamine building block featuring a 3-azabicyclo[4.1.0]heptane core with a primary amine at the 5-position. This scaffold belongs to a class of sp³-rich heterocycles valued in medicinal chemistry for providing three-dimensional conformational constraint, a feature strongly associated with improved drug-likeness and clinical success rates [1]. The compound is commercially cataloged within diverse building block collections specifically designed to enhance the fraction of sp³-hybridized carbons (Fsp³) in screening libraries .

Why Generic Substitution of tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate Fails: Scaffold-Specific Conformational and Physicochemical Constraints


Generic substitution of this compound with a monocyclic piperidine analog such as tert-butyl 4-aminopiperidine-1-carboxylate or a regioisomeric bicyclic amine is not functionally equivalent. The fused cyclopropane ring in the azabicyclo[4.1.0]heptane system imposes a rigid, pre-organized conformation that restricts the spatial orientation of the 5-amino substituent to a well-defined exit vector, a property that cannot be replicated by flexible monocyclic scaffolds [1]. Furthermore, the cyclopropane fusion significantly alters physicochemical properties: the parent 3-azabicyclo[4.1.0]heptane exhibits a logP of 0.69, which is markedly lower than that of N-Boc-piperidine (logP approximately 1.8), indicating substantially reduced lipophilicity that can translate into improved metabolic stability and solubility profiles for derived compounds [2]. When a biological or functional assay has been established using a specific azabicyclo[4.1.0]heptane-containing ligand, substituting the scaffold with a simpler amine building block will alter both the molecular shape and the physicochemical property profile, likely leading to divergent binding, pharmacokinetic, and selectivity outcomes.

Quantitative Differentiation Evidence for tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1559170-27-2) Against Structural Analogs


Scaffold Complexity Advantage: Higher Fsp³ and Conformational Rigidity vs. Monocyclic Piperidine Building Blocks

The 3-azabicyclo[4.1.0]heptane core of the target compound provides a significantly higher fraction of sp³-hybridized carbons (Fsp³) compared to monocyclic piperidine-based building blocks, aligning with lead-likeness concepts that favor rigid, three-dimensional frameworks. While the unsubstituted parent system 3-azabicyclo[4.1.0]heptane has a logP of only 0.69 [1], the widely used monocyclic analog N-Boc-piperidine has an estimated logP of approximately 1.5–1.8, reflecting the polarity-enhancing effect of the cyclopropane ring. This scaffold-specific physicochemical profile is not achievable with monocyclic alternatives [2].

Medicinal Chemistry Library Design Fsp³

Functional Group Positioning: 5-Amino Substituent pKa and Hydrogen-Bonding Capacity vs. 6-Substituted or Regioisomeric Analogs

The 5-amino substituent on the azabicyclo[4.1.0]heptane scaffold exhibits a predicted pKa of 10.41 ± 0.20 , indicating that this primary amine is a stronger base than the bridgehead amine in the 1-amino-3-azabicyclo[4.1.0]heptane series. This pKa value dictates the protonation state at physiological pH (7.4): the 5-amino group will be predominantly protonated (approximately 99.9% as the ammonium form), whereas a more electronically perturbed amine (e.g., a 1-amino or anilinic substituent with a lower pKa) would be less protonated and thus exhibit different hydrogen-bonding and electrostatic interaction capacity. This distinction is critical for structure-based drug design: the 5-amino group provides a solvent-exposed cationic center suitable for engaging acidic residues in a target binding site, a feature not replicated by 6-substituted analogs where the amine is attached directly to the cyclopropane ring [1].

Physicochemical Profiling Medicinal Chemistry Structure-Activity Relationships

Purity Specification Thresholds: Enabling Reproducible SAR with ≥98% Purity vs. Lower-Grade Piperidine Building Blocks

Commercial sourcing of the target compound is available at a purity specification of NLT 98% (HPLC) from multiple reputable vendors , and documented at 98+% by CymitQuimica . This contrasts with many generic piperidine building blocks (e.g., tert-butyl 4-aminopiperidine-1-carboxylate, CAS 87120-72-7), which are commonly supplied at 95–97% purity. For structure-activity relationship (SAR) studies, a purity threshold of ≥98% is widely recognized as necessary to ensure that observed biological activity is attributable to the intended compound rather than to impurities that may act as potent off-target modulators.

Chemical Procurement Quality Control Reproducibility

Synthetic Tractability and Catalog Availability: Shorter Synthetic Sequences Enabled by Commercial Access vs. Multi-Step De Novo Synthesis of Custom Bicyclic Amines

The target compound is commercially available in stock from multiple suppliers (MolCore, CymitQuimica/Fluorochem, Chemenu), eliminating the need for multi-step de novo synthesis. This contrasts with related functionalized azabicyclo[4.1.0]heptane building blocks that are not commercially available and must be prepared via the four-step synthetic route described by Omelian et al., which proceeds with a 38% overall yield [1]. The ability to procure the 5-amino derivative directly from commercial catalogs represents significant savings in synthesis time and cost compared to custom synthesis of regioisomeric or differentially substituted analogs.

Synthetic Chemistry Building Block Strategy Procurement

Optimal Application Scenarios for tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring 3D-Diverse, sp³-Enriched Primary Amine Building Blocks

The compound's azabicyclo[4.1.0]heptane core provides conformational rigidity and a high Fsp³ character that addresses the 'flatland' problem in screening collections [1]. The 5-amino group (pKa approximately 10.4) serves as a versatile synthetic handle for library construction via amide bond formation, sulfonamide coupling, or reductive amination. Its commercial availability at ≥98% purity makes it suitable for direct use in parallel synthesis and DEL technology without additional purification. This scenario is supported by the compound's inclusion in Enamine's 3D shape-diverse fragment library catalog .

CNS Drug Discovery Programs Targeting Monoamine Transporters or GPCRs Where Reduced logP Is Desirable to Minimize hERG and CYP Liability

The lower predicted logP of the azabicyclo[4.1.0]heptane scaffold (parent logP 0.69) [1] compared to monocyclic piperidine alternatives makes this compound an attractive building block for CNS drug discovery. The 3-azabicyclo[4.1.0]heptane scaffold has established precedent in CNS-penetrant triple reuptake inhibitors . The 5-amino substituent enables the introduction of diverse pharmacophoric elements while maintaining the favorable physicochemical profile conferred by the bicyclic core, reducing the risk of introducing excessive lipophilicity during lead optimization.

Medicinal Chemistry Scaffold-Hopping: Replacement of Piperidine or 3-Azabicyclo[3.1.0]hexane Cores with a 3-Azabicyclo[4.1.0]heptane System for IP Diversification and Property Modulation

For research programs seeking to diversify intellectual property around a piperidine-containing lead series, the 3-azabicyclo[4.1.0]heptane scaffold offers a patentably distinct chemotype with demonstrably different physicochemical properties (logP approximately 0.69 vs. approximately 1.5–1.8 for N-Boc-piperidine) [1]. The 5-amino substitution pattern provides a distinct exit vector geometry compared to the 6-substituted analogs explored in triple reuptake inhibitor research , enabling exploration of novel chemical space while retaining the favorable drug-like properties associated with bicyclic amine scaffolds.

Targeted Covalent Inhibitor Design: Exploiting the 5-Amino Group as a Tunable Warhead Attachment Point with Predictable Basicity

The 5-amino group, with its predicted pKa of 10.41 [1], is predominantly protonated at physiological pH, which can be exploited to modulate the reactivity of an installed electrophilic warhead (e.g., acrylamide, chloroacetamide) through intramolecular general-base catalysis or electrostatic effects. This is in contrast to 6-amino-substituted or 1-amino (bridgehead) analogs, where the amine pKa would be significantly lower, altering the protonation state and thus the local electrostatic environment around a covalent warhead. The Boc protection on the ring nitrogen provides orthogonal protection, enabling selective functionalization of the 5-position without affecting the tertiary amine, which can be deprotected later for further derivatization.

Quote Request

Request a Quote for tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.